4-(Dimethylamino)-3-nitrobut-3-en-2-one
Description
4-(Dimethylamino)-3-nitrobut-3-en-2-one is a nitroenamine derivative featuring a conjugated enone system with a dimethylamino group at position 4 and a nitro group at position 2. This compound is structurally characterized by a planar, electron-deficient α,β-unsaturated carbonyl system, which facilitates its reactivity in nucleophilic additions and cyclization reactions. The dimethylamino group enhances electron density at the β-position, while the nitro group introduces strong electron-withdrawing effects, creating a polarized system ideal for synthetic applications in heterocyclic chemistry .
The compound is synthesized via condensation reactions, often involving intermediates like 4-(4-(dimethylamino)phenyl)but-3-en-2-one, as seen in the Pfitzinger reaction with substituted isatins to form quinoline derivatives . Its applications span medicinal chemistry, particularly in the development of cytotoxic agents, though its direct biological activity is moderate compared to structurally optimized analogs .
Properties
IUPAC Name |
4-(dimethylamino)-3-nitrobut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-5(9)6(8(10)11)4-7(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOZMOSHAWJXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
Furfurylidenemethylamine + Nitroacetone → 4-(Dimethylamino)-3-nitrobut-3-en-2-one
Catalysis:
- Acetic anhydride
- Optional catalysts include piperidine or primary amines, which catalyze the formation of nitroalkenes via azomethine intermediates.
Data Summary:
| Method | Yield (%) | Catalyst | Reaction Conditions | Reference |
|---|---|---|---|---|
| Condensation with nitroacetone | 17 | Acetic anhydride | Room temperature, 3-10 days |
Synthesis via Michael Addition and Nitroalkene Formation
Another prominent method involves the Michael addition of nitroalkanes to aldehyde derivatives, followed by oxidation or dehydration steps. A notable example uses aldehyde precursors reacting with nitromethane in the presence of silica-supported amines and dehydrating agents like calcium chloride, under continuous flow conditions.
Procedure:
- Nitroalkene formation from aldehyde and nitromethane in a silica-supported amine reactor at 75°C, yielding up to 90%
- Subsequent addition of malonate derivatives and catalytic cycloaddition steps produce complex intermediates, which can be transformed into the target compound through oxidation or elimination reactions.
Data Summary:
| Step | Yield (%) | Conditions | Catalyst | Reference |
|---|---|---|---|---|
| Nitroalkene synthesis | 90 | 75°C, silica-supported amine | SiO2-NH2 | |
| Final product (this compound) | Variable | Reflux, dehydration | Various |
Multi-step Synthesis via Halogenation and Elimination
A more elaborate route involves halogenation of dinitrobutene derivatives followed by elimination to generate the conjugated nitro-enone system. For instance, chlorination of 1,4-dinitrobuta-2-ene with gaseous chlorine in the presence of iodine yields dichlorinated intermediates, which can be converted into the target compound through elimination reactions under basic conditions.
Reaction Pathway:
1,4-Dinitrobuta-2-ene → Chlorination → Dichlorinated intermediates → Elimination → this compound
Data Summary:
| Step | Yield (%) | Conditions | Reagents | Reference |
|---|---|---|---|---|
| Chlorination | 76 | Room temperature, 4 days | Gaseous Cl2, iodine | |
| Elimination | ~90 | Reflux, KHCO3 | Acetone, chloroform |
Catalytic and Flow Chemistry Approaches
Recent advances utilize flow chemistry and catalysis for improved yields and selectivity. For example, the use of supported imidazolidinone catalysts in continuous flow reactors has demonstrated enantioselective synthesis of related nitro compounds, which could be adapted for the target molecule. Catalytic systems employing palladium on polysilane support have achieved yields up to 74% with high stereoselectivity.
Summary of Flow Synthesis Data:
| Catalyst | Yield (%) | Enantiomeric Excess | Reaction Conditions | Reference |
|---|---|---|---|---|
| Pd/DMPSi-C | 74 | 94% ee | 100°C, ambient pressure | |
| Supported imidazolidinones | Up to 85% | Up to 93% ee | 0°C, flow conditions |
Notes on Reaction Conditions and Catalysts
- Temperature: Ranges from room temperature to 100°C depending on the method.
- Catalysts: Acetic anhydride, silica-supported amines, palladium catalysts, and supported chiral catalysts.
- Reaction Time: Varies from several hours to days, with flow systems reducing overall time and improving selectivity.
- Yields: Generally moderate to high, with some methods reaching over 90% in optimized conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3-nitrobut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(Dimethylamino)-3-aminobut-3-en-2-one, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-(Dimethylamino)-3-nitrobut-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3-nitrobut-3-en-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and biological differences between 4-(Dimethylamino)-3-nitrobut-3-en-2-one and related compounds:
Structural and Electronic Comparisons
- Electron-Withdrawing Groups: The nitro group in this compound confers stronger electron withdrawal than the methoxy or acetyl groups in analogs like C₂₀H₂₁NO₄. This increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions .
- Steric Effects: Bulky substituents (e.g., 4-nitrophenyl in C₁₀H₉NO₃) reduce solubility but improve thermal stability, whereas dimethylamino groups improve solubility in polar solvents .
Q & A
Q. What are the optimal synthetic routes for 4-(Dimethylamino)-3-nitrobut-3-en-2-one in laboratory settings?
The compound can be synthesized via nitroalkene formation through condensation reactions. For example, reacting a β-ketoester precursor with nitromethane under acidic catalysis (e.g., acetic acid) to form the nitroalkene intermediate. Subsequent dimethylamination can be achieved using dimethylamine hydrochloride in the presence of a base like triethylamine. Reaction progress should be monitored by TLC and characterized via / NMR to confirm regioselectivity and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Use and NMR to confirm the enone structure and dimethylamino group. 2D techniques (COSY, HSQC) resolve signal overlap in the nitro-alkene region.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and nitro (NO, ~1520 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and fragmentation patterns .
Q. What are the key stability considerations for handling and storage?
The nitro group and α,β-unsaturated ketone make the compound light- and oxygen-sensitive. Store at –20°C in amber vials under inert gas (N/Ar). Decomposition under ambient conditions can be tracked via periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and experimental UV-Vis spectra?
Perform time-dependent DFT (TD-DFT) calculations with solvent corrections (e.g., using PCM models for acetonitrile). Compare computed electronic transitions with experimental λ. Discrepancies often arise from solvent effects or excited-state interactions; refine calculations using CAM-B3LYP or ωB97XD functionals for better accuracy .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
The compound’s planar enone system may cause disorder in crystal packing. Use SHELXL for refinement, applying constraints for the nitro and dimethylamino groups. If twinning is observed (e.g., via R > 0.05), employ twin-law refinement in SHELXTL. High-resolution data (d-spacing < 0.8 Å) improves electron density maps .
Q. How can researchers investigate the compound’s reactivity in nucleophilic addition reactions?
Design kinetic studies using nucleophiles (e.g., Grignard reagents or amines) under varying temperatures. Monitor reaction progress via in situ IR or NMR (if fluorinated analogs are used). Competitive pathways (e.g., Michael addition vs. nitro-group reduction) can be distinguished by isolating intermediates via flash chromatography .
Q. What strategies mitigate conflicting bioactivity data in receptor-binding assays?
- Competitive Binding Assays : Use radiolabeled ligands (e.g., -labeled agonists) to measure IC values.
- Molecular Docking : Compare binding poses in homology models (e.g., hBRS-3 receptor) to identify steric clashes or electrostatic mismatches.
- Control Experiments : Test for nonspecific binding using mutant receptors or excess cold ligand .
Data Analysis and Methodological Considerations
Q. How should researchers analyze conflicting thermal stability data from DSC and TGA?
- DSC : Endothermic peaks (melting) and exothermic events (decomposition) must align with TGA mass-loss profiles. Discrepancies may arise from sublimation (undetected in TGA) or kinetic delays.
- Isoconversional Methods : Apply the Kissinger or Ozawa-Flynn-Wall method to model decomposition kinetics under non-isothermal conditions.
| Technique | Key Parameters | Interpretation Tips |
|---|---|---|
| DSC | Onset temperature, ΔH | Check for polymorphic transitions |
| TGA | Mass loss %, residual ash | Correlate with DSC exotherms |
Q. What experimental designs improve reproducibility in catalytic studies involving this compound?
- Catalyst Screening : Use a combinatorial approach with varying metal catalysts (e.g., Pd, Cu) and ligands (e.g., BINAP, PPh).
- In Situ Monitoring : Employ ReactIR or UV-Vis spectroscopy to track intermediate formation.
- Statistical Validation : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, stoichiometry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
